molecular formula C18H15N3O4 B11704191 (2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide

(2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide

Cat. No.: B11704191
M. Wt: 337.3 g/mol
InChI Key: SUYZCPJCIOTLHK-DYTRJAOYSA-N
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Description

(2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of hydrazones and chromene derivatives This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide typically involves the condensation of 4-methoxybenzoyl hydrazine with 3-formylchromone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

    Step 1: Dissolve 4-methoxybenzoyl hydrazine in ethanol.

    Step 2: Add 3-formylchromone to the solution.

    Step 3: Reflux the reaction mixture for several hours.

    Step 4: Cool the reaction mixture and filter the precipitated product.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones and oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer activities.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide
  • (2E)-2-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide
  • (2E)-2-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide

Uniqueness

The uniqueness of (2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide lies in its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

(2E)-2-[(4-methoxybenzoyl)hydrazinylidene]chromene-3-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-24-13-8-6-11(7-9-13)17(23)20-21-18-14(16(19)22)10-12-4-2-3-5-15(12)25-18/h2-10H,1H3,(H2,19,22)(H,20,23)/b21-18+

InChI Key

SUYZCPJCIOTLHK-DYTRJAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=CC=CC=C3O2)C(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N

Origin of Product

United States

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